3,4-diaminocyclohexanol
Description
Table 4: Ligand Design Principles and Their Applications
| Design Principle | Modification Strategy | Intended Effect on Complex |
|---|---|---|
| Steric Tuning | Introduce bulky groups on the ligand backbone. | Control coordination number; create specific binding pockets. numberanalytics.com |
| Electronic Modulation | Add electron-donating/withdrawing substituents. | Tune metal's redox potential; modify M-L bond strength. |
| Increase Denticity | Synthetically add more donor atoms to the scaffold. | Enhance thermodynamic stability (chelate effect); encapsulate metal ion. nih.gov |
| Enforce Chirality | Use enantiomerically pure ligand precursors. | Create an asymmetric environment for enantioselective catalysis. researchgate.net |
| Backbone Rigidity | Use conformationally locked or rigid scaffolds. | Reduce fluxionality; create a well-defined and predictable coordination sphere. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
3,4-diaminocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-5-2-1-4(9)3-6(5)8/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGBKNAGHAETKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388966 | |
| Record name | Cyclohexanol, 3,4-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90015-88-6 | |
| Record name | Cyclohexanol, 3,4-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chiral Resolution Via Diastereomeric Salt Formation:this is the Most Common and Well Established Method for Resolving Racemic Mixtures of Amines.wikipedia.orgthe Process Involves Reacting the Racemic Amine E.g., a Precursor to 3,4 Diaminocyclohexanol with a Single Enantiomer of a Chiral Acid, Known As a Resolving Agent.wikipedia.orglibretexts.org
Mechanism: The acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility. libretexts.org
Separation: This difference in solubility allows for the separation of the salts through fractional crystallization. One diastereomeric salt will typically crystallize out of the solution first, leaving the other in the mother liquor. wikipedia.org
Liberation: After separation, the pure diastereomeric salts are treated with a base to neutralize the chiral acid, liberating the individual, optically pure enantiomers of the amine. wikipedia.org
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. researchgate.net
Purification of Intermediates:often, It is More Efficient to Perform a Resolution or Purification Step on a Protected Intermediate Earlier in the Synthetic Sequence Rather Than on the Final Product. Separation at an Earlier Stage Can Prevent the Loss of Valuable Material in the Final Steps of a Long Synthesis.
Applications in Asymmetric Catalysis
3,4-Diaminocyclohexanol-Derived Chiral Ligands for Metal Catalysis
The design of chiral ligands is a cornerstone of asymmetric metal catalysis, enabling the synthesis of enantiomerically enriched products. Chiral diamines are a prominent class of ligand scaffolds due to their straightforward synthesis and effective stereochemical control. However, a thorough review of existing literature indicates a lack of studies focused on the development and application of chiral ligands derived directly from this compound for metal-catalyzed reactions.
Design and Synthesis of N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands in transition metal catalysis, prized for their strong σ-donating properties and steric tuneability. Chiral NHC ligands, often synthesized from chiral vicinal diamines, have been successfully employed in a variety of asymmetric transformations. york.ac.uknih.gov The synthesis typically involves the condensation of a chiral diamine with a suitable carbonyl precursor to form an imidazolium (B1220033) salt, which is then deprotonated to generate the free carbene. york.ac.uk
Despite the prevalence of this methodology, there are no specific reports in the scientific literature describing the design and synthesis of N-Heterocyclic Carbene (NHC) ligands using this compound as the chiral diamine backbone. Research has extensively focused on other diamines, such as trans-1,2-diaminocyclohexane, for the generation of effective chiral NHC ligands. york.ac.uk
Applications in Asymmetric Conjugate Additions
The asymmetric conjugate addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral metal-NHC complexes have shown significant promise as catalysts for this transformation, facilitating the addition of various nucleophiles to α,β-unsaturated compounds with high enantioselectivity.
Currently, there is no available research demonstrating the application of this compound-derived NHC ligands in asymmetric conjugate addition reactions. The field has largely utilized NHC ligands based on other chiral diamine scaffolds to achieve high levels of stereocontrol in these reactions.
Enantioselective Oxidations and Reductions
Enantioselective oxidations and reductions are critical processes for accessing chiral alcohols and other valuable building blocks. Metal complexes bearing chiral ligands are frequently employed to catalyze these transformations with high efficiency and stereoselectivity.
A review of the literature reveals no specific examples of this compound or its derivatives being used as chiral ligands for metal-catalyzed enantioselective oxidations or reductions.
Chiral Organocatalysis Utilizing this compound Scaffolds
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Chiral diamines and their derivatives are a key class of organocatalysts, often functioning as bifunctional catalysts that activate both the nucleophile and the electrophile through hydrogen bonding and the formation of iminium or enamine intermediates.
While the broader class of chiral diamines has been extensively studied as organocatalyst scaffolds, there is a lack of published research specifically detailing the use of this compound for this purpose. The focus in the literature has been on other cyclohexanediamine (B8721093) isomers and related structures.
Development of Hybrid Catalytic Systems
Hybrid catalytic systems, which combine the features of metal catalysis and organocatalysis, offer unique opportunities for novel reactivity and enhanced selectivity. These systems can involve a chiral ligand on a metal center working in concert with a separate organocatalyst, or a single molecule that incorporates both a metal-binding site and an organocatalytic moiety.
The development of hybrid catalytic systems is an emerging area of research. However, there are currently no reports in the scientific literature that describe the design or application of hybrid catalytic systems based on the this compound scaffold.
Coordination Chemistry and Metal Complexes of 3,4 Diaminocyclohexanol
Synthesis and Characterization of Metal Complexes with 3,4-Diaminocyclohexanol Ligands
The synthesis of metal complexes with diamine ligands, which would include this compound, typically involves the direct reaction of a metal salt with the ligand in a suitable solvent, such as methanol (B129727) or ethanol. researchgate.netwalshmedicalmedia.com A common technique involves dissolving the metal salt and the ligand separately before mixing the solutions, often with heating and refluxing for several hours to ensure the reaction goes to completion. researchgate.netwalshmedicalmedia.com The molar ratio of metal to ligand is a critical parameter that dictates the stoichiometry of the resulting complex. walshmedicalmedia.com For polydentate ligands, template synthesis is another powerful method, where the metal ion organizes the precursor molecules into a specific arrangement before the final ligand is formed. researchgate.net
Once synthesized, the characterization of these new compounds is crucial to confirm their structure and properties. A suite of analytical techniques is employed for this purpose. Elemental analysis provides the empirical formula, confirming the ratio of elements like carbon, hydrogen, and nitrogen. researchgate.netsysrevpharm.org Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the N-H stretches of the amine groups and the C-N bonds. scirp.org The appearance of new low-frequency bands can indicate the formation of metal-nitrogen (M-N) bonds. scirp.org
Table 1: General Synthesis and Characterization Methods for Diamine-Metal Complexes
| Technique | Purpose | Typical Observations |
|---|---|---|
| Synthesis | ||
| Direct Reaction | Formation of the complex from metal salt and ligand. | Precipitation of a solid product, color change. researchgate.net |
| Refluxing | To ensure the reaction reaches completion. | Increased yield and crystallinity of the product. walshmedicalmedia.com |
| Characterization | ||
| Elemental Analysis | Determines the C, H, N percentage to confirm stoichiometry. | Experimental values match calculated values for the proposed formula. sysrevpharm.org |
| IR Spectroscopy | Identifies ligand coordination to the metal. | Shift in ν(C=N), ν(N-H) bands; appearance of new ν(M-N) bands. scirp.org |
| UV-Vis Spectroscopy | Determines electronic transitions and coordination geometry. | d-d transition bands characteristic of the metal ion's geometry. researchgate.net |
| Molar Conductivity | Determines if the complex is an electrolyte. | Values indicate whether ligands are inside or outside the coordination sphere. walshmedicalmedia.com |
Stereochemical Influence of this compound in Coordination Geometries
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in coordination chemistry, profoundly influencing the structure and reactivity of metal complexes. numberanalytics.comquora.com Ligands derived from chiral backbones, such as the derivatives of diaminocyclohexane, are instrumental in creating specific stereochemical environments around a metal center. researchgate.net The cyclohexane (B81311) ring in this compound is conformationally flexible, and the relative orientations (cis/trans) of the amino and hydroxyl groups are locked, leading to distinct stereoisomers.
The specific stereoisomer of this compound used will dictate the spatial arrangement of its donor atoms (two nitrogens and one oxygen) upon coordination. This pre-determined arrangement significantly constrains the possible coordination geometries the metal complex can adopt. For instance, studies on related chiral N,N'-dimethylcyclohexane-1,2-diamine ligands have shown that different diastereomers can lead to different coordination modes, resulting in pentacoordinate or hexacoordinate complexes with the same metal ion. nih.gov
The coordination number and geometry are determined by the metal ion's preferences and the ligand's steric and electronic properties. annejac.ac.in A ligand like this compound can act as a bidentate ligand (using the two nitrogen atoms) or a tridentate ligand (using both nitrogens and the oxygen atom). The stereochemical relationship between these donor groups will influence the size and conformation of the resulting chelate rings, which in turn stabilizes certain geometries over others. For example, a cis-arrangement of donor groups might favor the formation of an octahedral complex, while a trans-arrangement might lead to polymeric structures or different coordination numbers. researchgate.net The chirality of the ligand can also induce a specific helicity (Δ or Λ configuration) in octahedral complexes. nih.gov
Table 2: Influence of Ligand Stereochemistry on Coordination Geometry (Based on Analogous Systems)
| Ligand Feature | Influence on Coordination Complex | Example (from related systems) |
|---|---|---|
| Chirality (R,R vs. S,S) | Induces chirality in the resulting complex (e.g., Δ or Λ helicity). | Chiral 1,2-diaminocyclohexane derivatives are used to synthesize enantiomerically pure catalysts. researchgate.net |
| Diastereomers | Can result in complexes with different coordination numbers or geometries. | Different diastereomers of N,N'-dimethylcyclohexane-1,2-diamine form pentacoordinate or hexacoordinate Fe and Mn complexes. nih.gov |
| Cis/Trans Isomerism | Affects the bite angle and chelate ring conformation, favoring specific geometries. | trans-1,2-diaminocyclohexane is a common motif in asymmetric catalysis, while cis-derivatives are less studied. researchgate.net |
| Conformational Locking | A rigid ligand backbone provides a well-defined coordination environment. | Conformationally locked cis-1,2-diamine scaffolds have been designed for specific catalytic applications. researchgate.net |
Advanced Spectroscopic Studies of Metal-Ligand Interactions
Advanced spectroscopic techniques are indispensable for probing the intricate details of metal-ligand interactions in coordination compounds. These methods provide insights into bond formation, electronic structure, and the coordination environment of the metal ion.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is highly sensitive to changes in molecular structure upon complexation. In the context of a this compound complex, the IR spectrum would show a shift in the stretching frequencies of the N-H bonds of the amino groups and the O-H bond of the hydroxyl group upon coordination to a metal. This shift is a direct indicator of the involvement of these groups in bonding. Furthermore, the appearance of new absorption bands at lower frequencies (typically < 600 cm⁻¹) can be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, confirming the formation of coordinate bonds. scirp.org
UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the complex. For transition metal complexes, the spectra are often characterized by two types of bands: d-d transitions and charge-transfer transitions. The d-d transitions, which involve the excitation of an electron between d-orbitals of the metal, are relatively weak and their energy provides information about the ligand field strength and the coordination geometry (e.g., octahedral vs. tetrahedral). numberanalytics.com Charge-transfer (CT) bands, which are much more intense, arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). The energy of these bands is a measure of the electronic interaction between the metal and the ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR is a powerful tool for structural elucidation in solution. ¹H and ¹³C NMR spectra can confirm the structure of the ligand framework and show shifts in the resonances of protons and carbons near the coordination sites, providing evidence of metal-ligand interaction.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this technique is applicable to paramagnetic complexes (those with unpaired electrons). EPR spectra provide detailed information about the oxidation state of the metal, the symmetry of the coordination site, and the nature of the metal-ligand covalent bonds.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex ion, confirming its composition and speciation in solution. nih.gov
Table 3: Spectroscopic Techniques for Studying Metal-Ligand Interactions
| Spectroscopic Method | Information Obtained | Relevance to this compound Complexes |
|---|---|---|
| Infrared (IR) | Identification of functional groups involved in bonding. | Confirms coordination of NH₂ and OH groups by observing shifts in their vibrational frequencies. scirp.org |
| UV-Visible (UV-Vis) | Electronic structure and coordination geometry. | Determines ligand field splitting and identifies charge-transfer bands, indicating electronic interactions. nih.gov |
| NMR (¹H, ¹³C) | Solution-state structure of diamagnetic complexes. | Elucidates the connectivity and conformation of the ligand in the complex. nih.gov |
| EPR/ESR | Electronic structure of paramagnetic complexes. | Provides information on the metal's oxidation state and coordination environment. |
| ESI-Mass Spectrometry | Molecular weight and composition of the complex ion. | Confirms the formation and stability of specific complex species in solution. nih.gov |
Ligand Design Principles for Specific Metal Centers
The design of ligands is a creative and crucial aspect of modern coordination chemistry, allowing for the synthesis of metal complexes with tailored properties. scirp.org The principles of ligand design focus on controlling the steric and electronic environment around a metal center to achieve specific reactivity, stability, or physical properties. When designing ligands based on the this compound scaffold, several key principles would apply.
Role As a Building Block in Complex Molecule Synthesis
Precursor for Nitrogen Heterocycles (e.g., Azabicyclo[2.2.1]heptanes)
One of the most significant applications of 3,4-diaminocyclohexanol is as a precursor for the synthesis of nitrogen-containing bicyclic compounds. Specifically, it has been used in the asymmetric synthesis of endo-7-azabicyclo[2.2.1]heptan-2-amine. acs.orgnih.govacs.org This synthesis is achieved through the cyclization of a diastereomerically pure this compound derivative. acs.org The reaction often proceeds via a Mitsunobu-type protocol, where the hydroxyl group and one of the amino groups react intramolecularly to form the bicyclic ring system. nih.govacs.org These azabicyclo[2.2.1]heptane skeletons are important scaffolds in medicinal chemistry. acs.orgunirioja.es
Synthesis of Chiral Intermediates for Advanced Organic Synthesis
The production of enantiomerically pure compounds is critical in the pharmaceutical industry, and this compound serves as a key chiral intermediate. nih.govcore.ac.uk The stereoselective synthesis of this compound provides a chiral pool molecule from which other complex chiral structures can be built. acs.org For example, enantiomerically pure 1,2-diamine derivatives of 7-azabicyclo[2.2.1]heptane, synthesized from this compound precursors, are themselves valuable chiral intermediates. acs.org These intermediates are then used in the synthesis of glycosidase inhibitors and as rigid scaffolds for further chemical elaboration. acs.org
Integration into Natural Product Analogs and Peptidomimetics
The rigid, conformationally constrained structures that can be synthesized from this compound are of great interest in the design of peptidomimetics and natural product analogs. acs.org The 7-azabicyclo[2.2.1]heptane core, derived from this compound, serves as a rigid proline analogue. unirioja.es By incorporating this scaffold into peptides, chemists can create analogues with fixed conformations, which is useful for studying structure-activity relationships and designing molecules with enhanced biological activity and stability. acs.orgunirioja.es Diamine derivatives obtained from these scaffolds are considered new nonpeptide molecular platforms for the design of such peptide analogues. acs.org
Construction of Multifunctional Molecular Architectures
The presence of three reactive functional groups (-OH, -NH₂, -NH₂) on a defined stereochemical framework makes this compound a versatile building block for constructing diverse and multifunctional molecular architectures. illinois.edu This versatility allows for its use in a wide range of applications beyond medicinal chemistry. For example, it can be used as a curing agent for epoxy resins, where the amine groups cross-link with the resin to enhance mechanical and thermal properties. It has also been employed in the synthesis of aliphatic polyimides, which are high-performance polymers used in the aerospace and electronics industries. Furthermore, platinum complexes of this compound have been investigated as potential anticancer agents, demonstrating how this building block can be integrated into organometallic complexes with specific therapeutic functions. ontosight.ai
Computational and Theoretical Investigations of 3,4 Diaminocyclohexanol
Quantum Chemical Calculations of Molecular Structure and Conformations
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in 3,4-diaminocyclohexanol and identifying its stable conformations. The molecule's cyclohexane (B81311) ring is not planar but exists in various interconverting conformations, primarily the low-energy chair forms. Furthermore, with three stereocenters (at carbons 1, 3, and 4), this compound can exist as multiple stereoisomers.
The positions of the hydroxyl and two amino groups can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The relative orientation of these substituents gives rise to a complex conformational landscape. Quantum chemical methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced coupled-cluster (CC) methods, are used to perform geometry optimizations. nih.gov These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure.
For each stereoisomer of this compound, calculations would map out the potential energy surface to identify all stable chair and boat conformations. The results would provide precise bond lengths, bond angles, and dihedral angles that define the geometry of each conformer.
Table 1: Hypothetical Structural Parameters for Two Chair Conformations of a this compound Isomer from Quantum Chemical Calculations This table illustrates the type of data generated from geometry optimization calculations. The values are representative examples.
| Parameter | Conformer A (1e, 3e, 4e) | Conformer B (1a, 3a, 4a) |
| C1-O Bond Length (Å) | 1.425 | 1.430 |
| C3-N Bond Length (Å) | 1.470 | 1.475 |
| C4-N Bond Length (Å) | 1.471 | 1.476 |
| O-C1-C2-C3 Dihedral Angle (°) | -55.2 | -58.1 |
| N-C3-C4-N Dihedral Angle (°) | 56.5 | 59.3 |
Density Functional Theory (DFT) Studies of Energetics and Stability of Isomers
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is particularly effective for calculating the energetics and relative stability of different isomers and conformers. ijcrt.org DFT methods, such as the popular B3LYP or M06-2X functionals combined with a suitable basis set (e.g., 6-31G* or def2-TZVP), offer a balance between computational cost and accuracy. ijcrt.orgresearchgate.net
A systematic DFT study of this compound would involve calculating the total electronic energy for all optimized geometries of its stereoisomers and their respective conformations. The isomer with the lowest calculated energy is predicted to be the most stable. The energy differences between various isomers (ΔE) indicate their relative populations at thermal equilibrium. These stability predictions are crucial, as the biological activity and synthetic accessibility of a compound are often dominated by its most stable form. acs.orgresearchgate.net
Table 2: Illustrative DFT-Calculated Relative Stabilities of Hypothetical this compound Isomers This table shows example data for the relative energies of different isomers, with Isomer 1 set as the reference (0.00 kcal/mol). Values are for illustrative purposes.
| Isomer | Stereochemistry (C1, C3, C4) | Relative Energy (ΔE in kcal/mol) | Predicted Stability Ranking |
| 1 | (1R, 3R, 4R) | 0.00 | 1 (Most Stable) |
| 2 | (1R, 3R, 4S) | +1.85 | 3 |
| 3 | (1R, 3S, 4R) | +1.20 | 2 |
| 4 | (1R, 3S, 4S) | +3.50 | 4 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. researchgate.net It allows for the characterization of transient structures like transition states and intermediates that are difficult to observe experimentally. For instance, the synthesis of a this compound derivative via the hydroboration of a protected (1R,2R)-bis(amino)cyclohex-4-ene provides a relevant case study. biorxiv.org
Using DFT, a computational chemist can model this reaction by:
Locating Reactants, Products, and Intermediates: Optimizing their geometries and calculating their energies.
Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate that connects reactants to products. The structure of the TS provides insight into the bond-making and bond-breaking processes.
Calculating Activation Energies (Ea): Determining the energy barrier (the difference in energy between the transition state and the reactants). A lower activation energy implies a faster reaction rate.
This approach can explain the observed stereoselectivity of the reaction, predicting why the borane (B79455) reagent adds to a specific face of the double bond to yield the observed diastereomer.
Table 3: Example of a Calculated Energy Profile for a Hypothetical Reaction Step This table illustrates the kind of data generated when modeling a reaction pathway. Energies are relative to the reactants.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting Materials | 0.00 |
| TS1 | First Transition State | +15.5 |
| Intermediate | Transient Species | -5.2 |
| TS2 | Second Transition State | +12.8 |
| Products | Final Materials | -20.7 |
Theoretical Prediction of Spectroscopic Properties (e.g., ECD, NMR chemical shifts)
Theoretical calculations can predict various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically implemented within DFT, is highly effective for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. By calculating the magnetic shielding tensors for each nucleus in a proposed structure, one can obtain a theoretical NMR spectrum. Comparing this predicted spectrum to the experimental one can confirm the identity and stereochemistry of an isomer.
Electronic Circular Dichroism (ECD): For chiral molecules like the various stereoisomers of this compound, ECD spectroscopy provides information about their absolute configuration. Time-dependent DFT (TD-DFT) calculations can simulate the ECD spectrum by computing the electronic transition energies and rotational strengths. biorxiv.org Matching the predicted spectrum's shape and sign of Cotton effects to the experimental spectrum allows for the unambiguous assignment of the molecule's absolute stereochemistry.
Table 4: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a this compound Isomer This table demonstrates how theoretical NMR data is used. Predicted values are calculated examples, not from actual literature.
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Deviation (ppm) |
| C1 | 70.5 | 71.2 | -0.7 |
| C2 | 34.1 | 34.5 | -0.4 |
| C3 | 52.8 | 53.1 | -0.3 |
| C4 | 55.0 | 55.4 | -0.4 |
| C5 | 28.9 | 29.6 | -0.7 |
| C6 | 30.2 | 30.5 | -0.3 |
In silico Approaches for Understanding Stereochemical Influence on Molecular Interactions
In silico methods are crucial for understanding how the specific three-dimensional structure of a molecule influences its interaction with biological targets. Research has suggested that the 2,4(or 5)-diaminocyclohexanol scaffold is a key structural motif ("minimum structure") for molecules that act as inhibitors of the bacterial small ribosomal subunit. researchgate.net This implies that the precise spatial arrangement of the amino and hydroxyl groups is critical for binding.
Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a small molecule (a ligand, such as this compound) to the active site of a macromolecular target (like a protein or ribosome). A computational study would involve:
Obtaining a 3D structure of the target, often from a protein database.
Generating the 3D structures of the different stereoisomers of this compound.
Using a docking program to place each isomer into the target's binding site in many possible orientations and conformations.
Calculating a "docking score" for each pose, which estimates the binding affinity.
By comparing the docking scores and binding poses of the various isomers, researchers can predict which stereoisomer binds most favorably and identify the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) responsible for this preference. This provides a rational basis for designing more potent derivatives.
Table 5: Illustrative Molecular Docking Results for this compound Isomers Against a Hypothetical Protein Target This table provides an example of docking scores, where a more negative score typically indicates a stronger predicted binding affinity.
| Isomer | Stereochemistry (C1, C3, C4) | Predicted Binding Affinity (Docking Score, kcal/mol) | Key Predicted Hydrogen Bonds |
| 1 | (1R, 3R, 4R) | -7.8 | 3 (with Asp-88, Gly-102) |
| 2 | (1R, 3R, 4S) | -5.2 | 1 (with Asp-88) |
| 3 | (1R, 3S, 4R) | -6.9 | 2 (with Gly-102, Ser-103) |
| 4 | (1R, 3S, 4S) | -4.5 | 1 (with Ser-103) |
Polymer Science and Materials Chemistry Applications
Integration of 3,4-Diaminocyclohexanol into Polymer Backbones
The integration of this compound into polymer backbones is primarily achieved through the reaction of its two amino groups. This allows it to function as a diamine monomer in polycondensation reactions. When reacted with difunctional monomers like dicarboxylic acids or dianhydrides, it forms polymers such as polyamides and polyimides, respectively. libretexts.orgchemguide.co.uk The presence of the cyclohexyl ring introduces rigidity and a non-aromatic, alicyclic structure into the polymer main chain, which can influence the material's physical and mechanical properties.
The hydroxyl (-OH) group on the cyclohexanol (B46403) ring is a key feature. It can be left as a pendant group, which can increase the polymer's hydrophilicity, improve its solubility in polar solvents, and provide a site for post-polymerization modification or cross-linking. This functionality distinguishes it from purely aliphatic or aromatic diamines, offering a route to functional polymers with tailored properties. For example, its use in the preparation of fully aliphatic polyimides has been noted for applications requiring high thermal stability and mechanical strength.
Synthesis of Polyimides and Polyamides with Controlled Architectures
The diamine nature of this compound makes it a suitable building block for high-performance polymers like polyamides and polyimides, which are known for their excellent thermal and mechanical properties. ncl.res.in
Polyamides: Polyamides are synthesized via polycondensation of a diamine with a dicarboxylic acid or its more reactive derivative, such as a diacyl chloride. asahi-kasei-plastics.comresearchgate.net When this compound is used, it reacts with monomers like hexanedioic acid or terephthaloyl chloride to form a polyamide. libretexts.org The general reaction involves the formation of an amide bond with the elimination of a small molecule, such as water. chemguide.co.uk The resulting polyamides incorporate the cyclohexyl ring into their backbone. This non-planar, alicyclic unit can disrupt the chain packing that is typical in fully aromatic polyamides (aramids), often leading to improved solubility and processability without a significant compromise in thermal stability. ncl.res.in
Table 1: Representative Polyamide Synthesis using a Diamine Monomer
| Diamine Monomer | Dicarboxylic Acid/Derivative | Resulting Polymer | Key Feature from Diamine |
|---|---|---|---|
| 1,6-diaminohexane | Hexanedioic acid | Nylon-6,6 | Linear aliphatic chain libretexts.org |
| 1,4-diaminobenzene | Benzene-1,4-dicarboxylic acid | Kevlar | Aromatic ring libretexts.org |
| This compound | Various (e.g., Adipoyl chloride) | Alicyclic Polyamide | Alicyclic ring, pendant -OH |
Polyimides: The synthesis of polyimides from this compound typically follows a two-step process. nih.govbeilstein-journals.org
Poly(amic acid) formation: The diamine is reacted with an aromatic dianhydride, such as 4,4'-(hexafluoroisopropylidene)di(phthalic anhydride) (6FDA), in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) at room temperature. This forms a soluble poly(amic acid) intermediate.
Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical dehydration. Thermal imidization involves heating the poly(amic acid) film or solution, while chemical imidization uses a dehydrating agent at lower temperatures.
The incorporation of the bulky, non-aromatic this compound moiety can significantly enhance the solubility and processability of the resulting polyimides, which are often intractable. researchgate.net The pendant hydroxyl group can also be used to create cross-linkable polyimides, further enhancing their thermal and chemical resistance after curing.
Table 2: Properties of Polyimides Derived from Different Diamines
| Dianhydride | Diamine | Glass Transition Temp. (Tg) | Solubility | Reference |
|---|---|---|---|---|
| 6FDA | 6FPA | 280-402 °C | Good | researchgate.net |
| FDAn | FDAADA | >420 °C | Good in NMP, DMAc, DMSO | nih.gov |
| 6FDA | 4,4′-SDA / DABA | Not specified | Excellent | beilstein-journals.org |
Development of Chiral Polymers for Separation and Sensing Applications
The inherent chirality of this compound, arising from multiple stereocenters on the cyclohexane (B81311) ring, makes it an attractive monomer for the synthesis of chiral polymers. acs.org These polymers can be used in applications requiring molecular recognition, such as enantioselective separations and chiral sensing. mdpi.comnih.gov
Chiral Sensing: Polymer-based sensors offer advantages like enhanced stability, processability, and the potential for signal amplification. ustc.edu.cnualberta.ca By incorporating a chiral monomer like this compound, it is possible to develop sensors capable of enantioselective recognition. azosensors.com Often, this is achieved by using molecularly imprinted polymers (MIPs), where the polymer is formed around a template molecule (one enantiomer of the target analyte). nih.govmdpi.com After removing the template, the polymer contains cavities that are sterically and chemically complementary to that specific enantiomer. Binding of the target enantiomer can then be detected through a measurable signal change, such as a colorimetric or fluorescence response. mdpi.comnih.gov Polymers containing chiral BINOL units, for example, have been successfully used for the fluorescence recognition of enantiomers. nih.govcsic.es
Advanced Characterization of this compound-Derived Polymers
A suite of advanced analytical techniques is employed to thoroughly characterize polymers derived from this compound, providing insights into their chemical structure, molecular weight, and physical properties. numberanalytics.comnumberanalytics.com
Spectroscopic Techniques:
Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the successful polymerization by identifying characteristic functional groups. beilstein-journals.orgmeasurlabs.com For polyamides, the appearance of amide C=O stretching bands and N-H bending is monitored. For polyimides, the characteristic symmetric and asymmetric stretching vibrations of the imide carbonyl groups and the C-N stretching vibration confirm the imidization process. beilstein-journals.org
Molecular Weight Determination:
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the standard method for determining the molecular weight distribution of the polymer, providing values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. nih.govpsu.edu
Thermal Analysis:
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability and decomposition temperature (Td). ntu.edu.tw This is crucial for high-performance polymers intended for high-temperature applications.
Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal transitions, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). ntu.edu.tw The Tg is particularly important as it defines the upper-use temperature for amorphous polymers. measurlabs.com
Dynamic Mechanical Analysis (DMA): DMA characterizes the viscoelastic properties of the polymer by applying an oscillatory force. specificpolymers.com It provides information on the storage modulus, loss modulus, and tan delta, and is a highly sensitive method for determining the Tg and other relaxation transitions. specificpolymers.com
Table 3: Common Techniques for Polymer Characterization
| Technique | Information Provided | Relevance to this compound Polymers |
|---|---|---|
| FTIR Spectroscopy | Functional groups, confirmation of reaction | Verifies amide/imide bond formation. measurlabs.com |
| NMR Spectroscopy | Detailed chemical structure, stereochemistry | Confirms monomer integration and polymer architecture. nih.gov |
| GPC / SEC | Molecular weight (Mn, Mw), Polydispersity (PDI) | Determines polymer chain length and distribution. nih.gov |
| TGA | Thermal stability, decomposition temperature (Td) | Assesses suitability for high-temperature applications. ntu.edu.tw |
| DSC | Glass transition (Tg), melting (Tm), crystallization (Tc) | Defines the material's operational temperature range. ntu.edu.tw |
| DMA | Viscoelastic properties (modulus), Tg | Provides detailed mechanical and thermal transition data. specificpolymers.com |
Supramolecular Chemistry and Self Assembly
Design of 3,4-Diaminocyclohexanol-Based Supramolecular Scaffolds
The design of supramolecular scaffolds based on this compound leverages its inherent structural features: a pre-organized alicyclic ring and multiple hydrogen-bonding sites. The cyclohexane (B81311) ring provides a robust and predictable three-dimensional framework, while the amino and hydroxyl groups offer directional interaction points crucial for self-assembly. Researchers have focused on the synthesis of derivatives where the functional groups of this compound are modified to control the geometry and connectivity of the resulting supramolecular structures.
A key aspect in the design of these scaffolds is the control of stereochemistry. The cis and trans isomers of this compound, along with their respective enantiomers, allow for the creation of chiral scaffolds. This chirality can be transferred to the supramolecular level, leading to the formation of helical or other asymmetric structures. The synthesis of such chiral building blocks is a critical first step in the rational design of complex supramolecular architectures. For instance, the asymmetric synthesis of specific stereoisomers of this compound has been a subject of interest, as it opens the door to creating scaffolds with predetermined chirality for applications in enantioselective recognition and catalysis. uni-muenchen.de
Derivatization of the amino and hydroxyl groups with aromatic or other functional moieties allows for the introduction of additional non-covalent interaction sites, such as π-π stacking or electrostatic interactions. This modular approach enables the fine-tuning of the self-assembly process and the properties of the final supramolecular material.
Non-covalent Interactions in Supramolecular Assemblies
The self-assembly of this compound-based molecules is governed by a network of non-covalent interactions. Hydrogen bonding is the primary driving force, with the amino and hydroxyl groups acting as both donors and acceptors. irb.hr The specific arrangement of these groups on the cyclohexane ring dictates the formation of well-defined hydrogen-bonding patterns, such as chains, sheets, or more complex three-dimensional networks. nih.gov
Host-Guest Chemistry with this compound Derivatives
The pre-organized structure of this compound makes it an excellent candidate for the construction of host molecules in host-guest chemistry. By incorporating this scaffold into larger macrocyclic or cage-like structures, cavities of specific sizes and shapes can be created. These cavities can then selectively bind to guest molecules or ions through complementary non-covalent interactions.
The design of such host systems often involves the synthesis of macrocycles where multiple this compound units are linked together. nih.govduke.edud-nb.infonih.gov The chirality of the this compound building block can be used to create chiral hosts capable of enantioselective recognition of guest molecules. This is a particularly active area of research, with potential applications in separation science, sensing, and asymmetric catalysis.
The binding affinity and selectivity of these host-guest systems can be tuned by modifying the functional groups on the this compound scaffold and by altering the size and shape of the macrocyclic framework.
Self-Assembled Systems and Their Structural Characterization
The spontaneous organization of this compound derivatives into well-defined supramolecular structures is a hallmark of their chemical behavior. These self-assembled systems can range from discrete oligomers and macrocycles to extended one-, two-, or three-dimensional networks. The final architecture is a result of the intricate balance of non-covalent interactions and the steric constraints imposed by the molecular building blocks.
The definitive proof of the structure of these self-assembled systems comes from single-crystal X-ray diffraction analysis. creative-biostructure.comresearchgate.netmdpi.com This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, revealing the intricate details of the non-covalent interactions that hold the assembly together. For example, X-ray crystallography can unambiguously determine the hydrogen-bonding patterns and the nature of any host-guest interactions. researchgate.netmdpi.comd-nb.info
In cases where single crystals cannot be obtained, other characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling are employed to elucidate the structure of the supramolecular assemblies in solution or in the solid state.
Below is a table summarizing the key structural features and characterization methods for supramolecular systems.
| Structural Feature | Key Influencing Factors | Primary Characterization Techniques |
| Supramolecular Scaffold Geometry | Stereochemistry of this compound, nature of derivative groups. | Synthesis, NMR Spectroscopy, Computational Modeling |
| Non-covalent Interaction Patterns | Arrangement of amino and hydroxyl groups, presence of other functional moieties. | Single-Crystal X-ray Diffraction, FTIR Spectroscopy, Graph-Set Analysis |
| Host-Guest Complex Formation | Macrocycle/cage size and shape, complementarity with guest. | NMR Titration, Isothermal Titration Calorimetry (ITC), Mass Spectrometry |
| Self-Assembled Architecture | Interplay of all non-covalent forces, steric effects, solvent. | Single-Crystal X-ray Diffraction, Powder X-ray Diffraction (PXRD), Electron Microscopy |
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in 3,4-Diaminocyclohexanol Research
The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of this compound and its derivatives, accelerating discovery and optimization processes. rsc.org These computational tools can navigate the vast chemical space associated with this scaffold with an efficiency and precision that surpasses traditional methods. rsc.org
In catalyst design, ML algorithms can identify promising new catalysts for specific transformations. rsc.org By analyzing datasets of catalyst structures and their performance, models can predict the effectiveness of novel catalysts based on the this compound scaffold for various asymmetric reactions. nih.govrsc.org This data-driven approach can significantly reduce the experimental effort required for catalyst screening and optimization. chemrxiv.org
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact on this compound Research |
| Retrosynthesis Prediction | AI algorithms propose synthetic pathways for target molecules. engineering.org.cn | Design of efficient and novel synthetic routes to complex this compound derivatives. |
| Property Prediction (QSAR/QSPR) | ML models predict biological activity or physical properties from chemical structure. researchgate.netwjbphs.com | Rapid screening of virtual libraries of this compound derivatives for desired therapeutic or material properties. |
| Catalyst Design | ML models predict the performance of new catalysts. nih.govrsc.org | Accelerated discovery of novel organocatalysts or ligands based on the this compound scaffold for asymmetric synthesis. |
| Reaction Optimization | AI-driven systems can autonomously explore reaction conditions to maximize yield and selectivity. rsc.org | Optimization of the synthesis of this compound and its derivatives, leading to more efficient and sustainable processes. |
Advanced Synthetic Strategies for Complex this compound Derivatives
Future synthetic research will likely focus on the development of more sophisticated and efficient methods for producing complex molecules based on the this compound core. A key area of development will be in multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and operational simplicity. mdpi.comnih.gov The Ugi and Passerini reactions, for example, are powerful MCRs that could be adapted to incorporate this compound as a key building block to generate diverse libraries of peptidomimetics and other complex structures. nih.govnih.govrsc.orgresearchgate.net Pseudo-multicomponent protocols, where an intermediate is formed in situ, are also an attractive strategy for synthesizing complex heterocyclic systems from diaminocyclohexane scaffolds. mdpi.comresearchgate.net
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical synthesis, offers another promising avenue. nih.gov Enzymes can be used for the stereoselective modification of the this compound scaffold, for instance, in the kinetic resolution of racemic mixtures or in the regioselective functionalization of the amino or hydroxyl groups. nih.gov This approach can provide access to optically pure and highly functionalized derivatives that are difficult to obtain through purely chemical methods.
Furthermore, the development of novel catalytic systems will continue to be crucial for the stereoselective synthesis of this compound analogues. rsc.org This includes the design of new chiral ligands and organocatalysts that can control the stereochemistry of reactions involving the cyclohexane (B81311) ring.
New Frontiers in Catalysis and Materials Science with this compound Scaffolds
The chiral nature of this compound makes it an attractive scaffold for the development of new catalysts and functional materials. In catalysis, derivatives of diaminocyclohexane have been extensively used as chiral ligands for transition metal-catalyzed asymmetric reactions, including hydrogenations and carbon-carbon bond-forming reactions. nih.govrsc.orgacs.org Future research could explore the use of this compound-derived ligands with earth-abundant and biocompatible metals like manganese for more sustainable catalytic processes. nih.govrsc.org Moreover, the di-functional nature of this compound makes it a promising candidate for use as an organocatalyst, potentially catalyzing reactions through the formation of iminium or enamine intermediates. nih.gov
In materials science, diaminocyclohexanol can serve as a monomer for the synthesis of novel polymers. d-nb.info The presence of both amino and hydroxyl groups allows for the formation of polyamides, polyurethanes, or polyesters with unique properties. nih.gov For instance, the incorporation of the rigid cyclohexyl backbone can enhance the thermal stability and mechanical properties of the resulting polymers. d-nb.info There is also potential for the use of this compound derivatives in the formation of supramolecular gels. The hydrogen bonding capabilities of the amino and hydroxyl groups can drive the self-assembly of molecules into ordered, three-dimensional networks, leading to the formation of soft materials with potential applications in areas such as drug delivery and tissue engineering. nih.gov
Interdisciplinary Research Opportunities
The versatile structure of this compound opens up numerous opportunities for interdisciplinary research, bridging chemistry with biology, medicine, and materials science. A significant area of opportunity lies in medicinal chemistry, particularly in the design of novel therapeutic agents. Derivatives of diaminocyclohexane have shown promise as factor Xa inhibitors, which are important anticoagulant drugs. tandfonline.comnih.govsci-hub.rudeepdyve.com The this compound scaffold could be used to develop new inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Computational methods, such as molecular docking and molecular dynamics simulations, will be crucial in this endeavor to understand the binding interactions of these derivatives with their biological targets and to guide the design of more effective drugs. tandfonline.comdeepdyve.com
The development of new biomaterials is another exciting interdisciplinary frontier. Polymers and hydrogels derived from this compound could be designed for specific biomedical applications, such as scaffolds for tissue regeneration or as matrices for controlled drug release. nih.govnih.gov The biocompatibility and biodegradability of these materials would be key areas of investigation. Furthermore, the functional groups on the this compound ring could be used to attach bioactive molecules or to tune the material's properties for specific interactions with cells and tissues.
The creation of novel sensors is also a possibility. The amino groups of this compound could be functionalized with chromophores or fluorophores, leading to the development of chemosensors for the detection of specific analytes. The binding of an analyte to the sensor molecule could induce a change in its optical properties, allowing for visual or spectroscopic detection.
Q & A
Q. What are the recommended spectroscopic methods for confirming the structural integrity of 3,4-diaminocyclohexanol?
To validate the structure, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the positions of amino and hydroxyl groups. Mass spectrometry (MS) can verify molecular weight, while infrared (IR) spectroscopy identifies functional groups like -NH₂ and -OH. For stereochemical analysis, chiral chromatography or X-ray crystallography is recommended, as seen in studies of structurally related cyclohexanol derivatives .
Q. What synthetic strategies are applicable for producing this compound derivatives?
While direct synthesis data for this compound is limited, analogous compounds (e.g., hydroxycyclohexanones) suggest reductive amination of ketones or catalytic hydrogenation of nitro intermediates. Post-synthetic modifications, such as selective protection/deprotection of amino groups, can optimize yields. Validation via comparative spectral databases (e.g., NIST Chemistry WebBook) ensures accuracy .
Advanced Research Questions
Q. How can computational tools predict the biological targets of this compound derivatives?
Chemical similarity-based methods, such as those in and , predict targets by aligning structural motifs (e.g., diaminocyclohexanol groups) with known bioactive molecules. Tools like PASS online and SEA (Similarity Ensemble Approach) prioritize targets like ribosomal subunits or enzymes. Validation involves cross-referencing with literature (67.7% confirmation rate) and databases like ChEMBL .
Q. What methodologies resolve contradictions in reported bioactivity data for this compound analogs?
Systematic analysis includes:
- Comparative experimental design : Standardizing assays (e.g., enzyme inhibition vs. cell viability) to isolate variables.
- Orthogonal validation : Using computational tools (e.g., TargetHunter) to reconcile conflicting results.
- Meta-analysis : Aggregating data from multiple studies to identify trends, as demonstrated in resolving discrepancies in bioactive molecule target predictions .
Q. How do stereochemical and electronic properties of this compound influence target binding?
The cis/trans configuration of amino and hydroxyl groups affects hydrogen-bonding capacity and steric interactions. For instance, the trans-4-aminocyclohexanol analog () shows enhanced binding to aminotransferases due to optimal spatial alignment. Quantum mechanical calculations (e.g., DFT) can model charge distribution and predict binding affinities .
Methodological Guidelines
- Experimental Design : Prioritize enantiomerically pure synthesis to avoid confounding bioactivity results.
- Data Validation : Cross-check computational predictions (e.g., via ChemSpider or PubChem) with wet-lab assays to confirm target interactions.
- Ethical Reporting : Disclose limitations in predictive models (e.g., false positives in PASS online) and validate findings through peer-reviewed replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
